molecular formula C24H20N4O4 B11191128 4-(2-Amino-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)phenyl benzoate

4-(2-Amino-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)phenyl benzoate

Cat. No.: B11191128
M. Wt: 428.4 g/mol
InChI Key: WFYMSLVCNMADQC-UHFFFAOYSA-N
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Description

4-(2-Amino-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)phenyl benzoate is a complex organic compound with a unique structure that combines a benzoate group with a pyrimidoquinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)phenyl benzoate typically involves multi-step organic reactions

    Preparation of Pyrimidoquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between an amino acid derivative and a suitable aldehyde can form the pyrimidoquinoline ring system.

    Introduction of Benzoate Group: The benzoate group can be introduced through esterification reactions, where the pyrimidoquinoline intermediate is reacted with benzoic acid or its derivatives in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzoate or pyrimidoquinoline moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-(2-Amino-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)phenyl benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials, including polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-(2-Amino-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl benzoic acid: A structurally similar compound with a pyrrolo[2,3-d]pyrimidine core.

    4-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl benzoic acid methyl ester: Another related compound with a methyl ester group.

Uniqueness

4-(2-Amino-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)phenyl benzoate is unique due to its specific combination of a benzoate group with a pyrimidoquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H20N4O4

Molecular Weight

428.4 g/mol

IUPAC Name

[4-(2-amino-4,6-dioxo-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl)phenyl] benzoate

InChI

InChI=1S/C24H20N4O4/c25-24-27-21-20(22(30)28-24)18(19-16(26-21)7-4-8-17(19)29)13-9-11-15(12-10-13)32-23(31)14-5-2-1-3-6-14/h1-3,5-6,9-12,18H,4,7-8H2,(H4,25,26,27,28,30)

InChI Key

WFYMSLVCNMADQC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)N=C(NC3=O)N)C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5)C(=O)C1

Origin of Product

United States

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